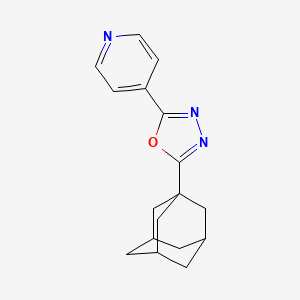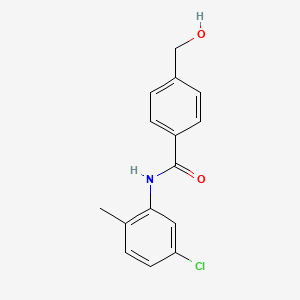
2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. It is also known as APO or ADPO and has a molecular formula of C16H18N2O.
作用機序
The mechanism of action of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For instance, it has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is its ease of synthesis, which makes it readily available for laboratory experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its biochemical and physiological effects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential applications of this compound in the field of organic electronics.
4. Investigation of the potential therapeutic uses of this compound in various diseases, such as cancer and neurodegenerative disorders.
5. Development of new derivatives of this compound with improved properties and applications.
Conclusion
In conclusion, this compound is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and various biochemical and physiological effects make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
合成法
The synthesis of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride, which is then reacted with 5-aminopyridine to form the desired compound.
科学的研究の応用
2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.
特性
IUPAC Name |
2-(1-adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-18-4-2-14(1)15-19-20-16(21-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDKIMOKSNBPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
